molecular formula C21H31N3O3S B6100315 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane

1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane

Cat. No.: B6100315
M. Wt: 405.6 g/mol
InChI Key: BRFROGQWDFWJLI-UHFFFAOYSA-N
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Description

1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylsulfonyl and methoxyethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the azepane ring further differentiates it from other imidazole derivatives.

Properties

IUPAC Name

1-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-3-28(25,26)21-22-16-20(24(21)14-15-27-2)17-23-12-7-10-19(11-13-23)18-8-5-4-6-9-18/h4-6,8-9,16,19H,3,7,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFROGQWDFWJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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